molecular formula C8H8FIO2 B14327841 2-Fluoro-4-(iodomethyl)-6-methoxyphenol CAS No. 104716-75-8

2-Fluoro-4-(iodomethyl)-6-methoxyphenol

Cat. No.: B14327841
CAS No.: 104716-75-8
M. Wt: 282.05 g/mol
InChI Key: RHWGORYYMHKAJC-UHFFFAOYSA-N
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Description

2-Fluoro-4-(iodomethyl)-6-methoxyphenol is an organic compound that features a phenol ring substituted with fluorine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(iodomethyl)-6-methoxyphenol typically involves multiple steps. One common method includes the iodination of a fluorinated phenol derivative, followed by methylation. The reaction conditions often require the use of specific reagents such as iodine and methanol, and may involve catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(iodomethyl)-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The iodine substituent can be reduced to form a hydrogenated product.

    Substitution: The iodine group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-Fluoro-4-(iodomethyl)-6-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(iodomethyl)-6-methoxyphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine and iodine substituents can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-iodoaniline
  • 2-Fluoro-4-iodobenzonitrile
  • 4-Fluoro-2-iodobenzoic acid

Uniqueness

2-Fluoro-4-(iodomethyl)-6-methoxyphenol is unique due to the presence of both fluorine and iodine substituents on the phenol ring, which can significantly alter its chemical properties and reactivity compared to similar compounds. The methoxy group further adds to its distinctiveness by influencing its solubility and interaction with other molecules.

Properties

CAS No.

104716-75-8

Molecular Formula

C8H8FIO2

Molecular Weight

282.05 g/mol

IUPAC Name

2-fluoro-4-(iodomethyl)-6-methoxyphenol

InChI

InChI=1S/C8H8FIO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,4H2,1H3

InChI Key

RHWGORYYMHKAJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CI)F)O

Origin of Product

United States

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